6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
6-Chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chloro group at position 6, a propyl chain at position 4, and a 3,4,5-trimethoxybenzyloxy moiety at position 5. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in its combination of a lipophilic propyl group and a polar chloro substituent, balanced by the electron-rich 3,4,5-trimethoxybenzyl group. This configuration likely enhances membrane permeability while retaining selective binding to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
6-chloro-4-propyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO6/c1-5-6-14-9-21(24)29-17-11-18(16(23)10-15(14)17)28-12-13-7-19(25-2)22(27-4)20(8-13)26-3/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBEUINCJDMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromen-2-one ring.
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Chlorination: : The chromen-2-one intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6th position.
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Alkylation: : The 4th position of the chromen-2-one ring is alkylated with propyl bromide in the presence of a strong base such as potassium carbonate to introduce the propyl group.
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Etherification: : The final step involves the etherification of the 7th position with 3,4,5-trimethoxybenzyl alcohol. This can be achieved using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.
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Reduction: : Reduction reactions can target the carbonyl group of the chromen-2-one ring, converting it to a hydroxyl group.
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Substitution: : The chloro group at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research has shown that compounds similar to 6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have indicated that this compound can scavenge free radicals effectively, making it a candidate for further exploration in antioxidant therapies.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This suggests potential applications in treating chronic inflammatory conditions such as arthritis and asthma.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is critical for the development of targeted cancer therapies.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may render it useful in neuroprotection strategies. Research suggests that it could protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Case Study 1: Antioxidant Activity Assessment
A study conducted on various flavonoids demonstrated that derivatives of chromenone compounds exhibited higher antioxidant activity compared to standard antioxidants like vitamin C. The study utilized DPPH and ABTS assays to quantify the scavenging activity of the compound, revealing a significant potential for therapeutic applications in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled experiment assessing the anti-inflammatory effects of chromenone derivatives, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism by which the compound could be developed into an anti-inflammatory drug.
Case Study 3: Anticancer Efficacy
A recent study evaluated the anticancer effects of several chromenone compounds on breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Mechanism of Action
The mechanism of action of 6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
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Anticancer Activity: : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulatory proteins.
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Antimicrobial Activity: : The compound disrupts bacterial cell wall synthesis and inhibits the growth of various pathogenic microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations, along with inferred or reported properties:
Abbreviations : TMB = Trimethoxybenzyl.
Pharmacological Potential
- Antimicrobial Activity : Chlorinated coumarins (e.g., ) exhibit broad-spectrum activity; the target compound’s chloro and trimethoxy groups may synergize against resistant pathogens .
Biological Activity
The compound 6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones. It has garnered attention in the scientific community due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C22H23ClO6
- Molecular Weight : 418.9 g/mol
- CAS Number : 376382-78-4
- IUPAC Name : 6-chloro-4-propyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Anticancer Activity
Recent studies have indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, a study demonstrated that similar chromenone derivatives showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis induction |
| HCT116 | 12.3 | Cell cycle arrest |
| A431 (epidermoid) | 18.0 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that chromenone derivatives can inhibit the growth of various bacterial strains. For example, a related compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial efficacy .
Enzyme Inhibition
Enzyme inhibition studies have shown that chromenone derivatives can act as effective inhibitors of certain enzymes. For instance, compounds similar to this compound were tested for their ability to inhibit alkaline phosphatase and showed promising results .
Case Studies
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Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of various chromenone derivatives reported that 6-chloro-4-propyl derivatives exhibited IC50 values lower than 20 µM across multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the chromenone ring enhance biological activity. -
Antibacterial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria. The results indicated that modifications such as halogenation and methoxy groups significantly improved antibacterial activity compared to the parent compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
